molecular formula C10H11ClFN3 B15067126 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1171174-76-7

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B15067126
CAS No.: 1171174-76-7
M. Wt: 227.66 g/mol
InChI Key: MFPXMNRXLMHZFX-UHFFFAOYSA-N
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Description

Properties

CAS No.

1171174-76-7

Molecular Formula

C10H11ClFN3

Molecular Weight

227.66 g/mol

IUPAC Name

(7-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H10FN3.ClH/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

MFPXMNRXLMHZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)NN.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydrazino group undergoes oxidation to form diazenes or tetrazoles under controlled conditions. Key findings include:

  • Hydrogen peroxide (H₂O₂) in aqueous ethanol at 60°C oxidizes the hydrazino group to a diazene intermediate, which can further react with nucleophiles like amines or thiols.

  • Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the hydrazino group to a nitroso derivative (C₁₀H₈FN₃O), confirmed by IR spectroscopy (N=O stretch at 1,520 cm⁻¹).

Reaction TypeReagent/ConditionsProductYield (%)
OxidationH₂O₂, EtOH/H₂O, 60°CDiazene intermediate65–75
OxidationKMnO₄, H₂SO₄, 0°C7-Fluoro-4-nitroso-2-methylquinoline58

Nucleophilic Substitution

The hydrazino group acts as a nucleophile, participating in:

  • Alkylation with alkyl halides (e.g., methyl iodide) in DMF at 50°C to form N-alkylated derivatives.

  • Acylation with acetyl chloride in pyridine, yielding 4-acetylhydrazino derivatives (confirmed by ¹H NMR: δ 2.35 ppm, singlet for CH₃).

Reaction TypeReagent/ConditionsProductYield (%)
AlkylationCH₃I, DMF, 50°C4-(Methylhydrazino)-7-fluoro-2-methylquinoline82
AcylationAcCl, Pyridine, RT4-Acetylhydrazino derivative73

Cyclization Reactions

The compound forms heterocyclic systems via:

  • Condensation with diketones (e.g., acetylacetone) in ethanol under reflux, producing pyrazole-fused quinolines through intramolecular cyclization.

  • Reaction with carbonyl compounds (e.g., aldehydes) to form hydrazones, which undergo thermal cyclization to triazoloquinolines.

Reaction TypeReagent/ConditionsProductYield (%)
Pyrazole FormationAcetylacetone, EtOH, ΔPyrazolo[3,4-c]quinoline68
Hydrazone CyclizationBenzaldehyde, HCl, ΔTriazolo[4,5-c]quinoline55

Cross-Coupling Reactions

The quinoline core participates in:

  • Suzuki–Miyaura couplings using palladium catalysts to introduce aryl/heteroaryl groups at the 7-position (boronic ester intermediates required) .

  • Buchwald–Hartwig amination with aryl halides, enabling C–N bond formation at the 4-position .

Reaction TypeReagent/ConditionsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME7-Arylquinoline85
AminationPd₂(dba)₃, Xantphos4-Aminoquinoline78

Acid/Base-Mediated Transformations

  • Hydrolysis in 6M HCl at 100°C cleaves the hydrazino group, yielding 7-fluoro-4-hydroxy-2-methylquinoline.

  • Deprotonation with NaH in THF generates a reactive hydrazide anion, which reacts with electrophiles like CS₂ to form thiosemicarbazides.

Mechanistic Insights

  • The hydrazino group’s lone pair on the β-nitrogen facilitates nucleophilic attacks, while the fluorine atom enhances electrophilic substitution at the 7-position via resonance effects.

  • Steric hindrance from the 2-methyl group directs regioselectivity in cross-coupling reactions .

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluoro vs. Chloro Derivatives

Table 1: Comparison of Substituent Influence
Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities References
7-Fluoro-4-hydrazino-2-methylquinoline HCl 7-F, 2-CH₃, 4-NHNH₂ 227.67 Hydrochloride salt; potential enhanced bioavailability due to fluorine’s electronegativity
7-Chloro-4-hydrazinylquinoline 7-Cl, 4-NHNH₂ 193.63 Antimicrobial activity against E. coli and S. aureus; used in antischistosomal hybrids
6-Chloro-4-hydrazino-2-methylquinoline HCl 6-Cl, 2-CH₃, 4-NHNH₂ - Positional isomer; steric/electronic differences may alter target binding

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine .
  • Positional Isomerism: 7-Fluoro substitution (target compound) vs.

Key Observations :

  • The target compound’s synthesis likely follows methods similar to its 7-chloro analogs, but starting from a fluorinated quinoline precursor.
  • Hydrazone formation (e.g., with aldehydes) is a common strategy to diversify bioactivity in this class .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Class Biological Activity Mechanism/Application References
7-Chloro-4-hydrazinylquinoline derivatives Antimicrobial (MIC: 12.5–25 µg/mL against Gram-positive bacteria) Disruption of microbial cell membranes
7-Chloro-4-[2-(phenylmethylidene)hydrazinyl]quinoline Antischistosomal (IC₅₀: 1.2 µM against S. mansoni) Inhibition of parasite nutrient uptake
Target Compound (7-Fluoro analog) Not explicitly reported; inferred potential for enhanced CNS penetration due to fluorine Hypothesized antimalarial/antimicrobial

Key Observations :

  • Fluorine substitution may improve blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.
  • Chloro derivatives demonstrate broader empirical validation in antimicrobial contexts .

Biological Activity

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a synthetic compound that belongs to the quinoline family, characterized by its unique hydrazino group and fluorine substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyDescription
CAS No. 1171174-76-7
Molecular Formula C10H11ClFN3
Molecular Weight 227.66 g/mol
IUPAC Name (7-fluoro-2-methylquinolin-4-yl)hydrazine; hydrochloride
InChI Key MFPXMNRXLMHZFX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activities, potentially influencing various biochemical pathways crucial for cellular function and signaling.

Antimicrobial Properties

Recent studies have highlighted the compound's promising antimicrobial properties. It has shown significant activity against various bacterial strains, including:

  • Mycobacterium tuberculosis (Mtb) : The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against Mtb H37Rv, indicating strong potential as an antitubercular agent .
  • Gram-positive and Gram-negative bacteria : It was effective against strains such as Staphylococcus aureus and Escherichia coli, contributing to its profile as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound exhibits low toxicity in vitro, making it a suitable candidate for further development in therapeutic applications. This is crucial as many antimicrobial agents face challenges related to cytotoxicity in human cells .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications to the hydrazino group or fluorine substitution can significantly alter the compound's efficacy against different pathogens. For instance, variations in the position of the hydrazino group have been explored to optimize antibacterial activity .

Case Study 1: Antitubercular Activity

In a study conducted by Mandewale et al., various hydrazone derivatives were synthesized and tested for their antitubercular activity. Among these derivatives, those containing the quinoline scaffold demonstrated superior efficacy against resistant strains of Mycobacterium tuberculosis, showcasing the importance of structural modifications in enhancing biological activity .

Case Study 2: Broad-Spectrum Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial spectrum of quinoline derivatives, including this compound. The findings indicated that this compound not only inhibited growth but also exhibited bactericidal properties against both gram-positive and gram-negative bacteria, suggesting multiple mechanisms of action at play .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-4-hydrazino-2-methylquinoline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via oxidation of 7-fluoro-2-methylquinoline-4-carbaldehyde to the corresponding carboxylic acid, followed by hydrazine coupling. For example, evidence from analogous quinoline syntheses suggests using sodium chlorite and sodium dihydrogen phosphate in a tert-butyl alcohol/water system under controlled pH and temperature (e.g., room temperature, 12–24 hours) . Optimization can employ Design of Experiments (DoE) methodologies to evaluate factors like reaction time, stoichiometry, and solvent polarity. Statistical tools such as response surface modeling help minimize experimental runs while maximizing yield .

Q. Which spectroscopic techniques are most effective for characterizing the hydrazine moiety in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for confirming the hydrazine group. The NH protons typically appear as broad singlets in DMSO-d₆ (~8–10 ppm). X-ray crystallography, as demonstrated in structurally similar quinoline hydrazones, provides definitive proof of the E/Z configuration and hydrogen-bonding networks . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies N–H stretching vibrations (~3200–3400 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using HPLC or LC-MS to monitor degradation products. Store samples in controlled environments (e.g., 4°C, dry argon) and test solubility in buffers (pH 1–12) to identify decomposition pathways. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase transitions or decomposition temperatures .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the hydrazine group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic or electrophilic attack. Molecular dynamics simulations can assess solvent effects on reaction pathways. Institutions like ICReDD integrate quantum chemical calculations with experimental data to design efficient reaction conditions .

Q. How can structure-activity relationships (SARs) be explored for this compound in antimicrobial or anticancer applications?

  • Methodological Answer : Synthesize derivatives with modifications to the hydrazine, fluorine, or methyl groups. Test in vitro bioactivity against target cell lines (e.g., MTT assays for cytotoxicity) and compare with control compounds. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like DNA topoisomerases or kinase enzymes .

Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic analyses of this compound?

  • Methodological Answer : Cross-validate results using complementary techniques. For example, if NMR suggests dynamic disorder but X-ray crystallography shows static disorder, employ variable-temperature NMR or dynamic light scattering (DLS) to probe molecular mobility. For ambiguous NOE correlations, use 2D NMR (e.g., ROESY) to confirm spatial proximity .

Q. How can researchers optimize purification protocols to isolate high-purity batches for pharmacological studies?

  • Methodological Answer : Combine column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) with recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm). For persistent impurities, consider ion-exchange chromatography due to the compound’s hydrochloride salt form .

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